molecular formula C10H14N2S B1353015 N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 65913-05-5

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B1353015
CAS No.: 65913-05-5
M. Wt: 194.3 g/mol
InChI Key: KDHVJBSMFAZRHD-UHFFFAOYSA-N
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Description

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C10H14N2S. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of a tetrahydrobenzothiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with an allylating agent such as allyl bromide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction scalability, cost-effectiveness, and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate in DMF.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive benzothiazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, leading to modulation of cellular processes. Further research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

    4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Lacks the allyl group, which may result in different biological activities.

    N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Contains a methyl group instead of an allyl group, potentially altering its reactivity and biological properties.

    N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Similar structure with an ethyl group, which may affect its solubility and interaction with biological targets.

Uniqueness: N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to the presence of the allyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications, such as increased binding affinity to specific targets or enhanced solubility in organic solvents.

Properties

IUPAC Name

N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHVJBSMFAZRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404534
Record name N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65913-05-5
Record name N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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